(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
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Overview
Description
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone: is a synthetic cannabinoid metabolite derived from JWH 073, which is a mildly selective agonist of the central cannabinoid receptor (CB1). This compound is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .
Mechanism of Action
Target of Action
The primary target of the JWH 073 4-hydroxyindole metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
JWH 073 4-hydroxyindole metabolite acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB1 receptor and activates it, leading to a series of changes in the cells.
Pharmacokinetics
It is expected to be a urinary metabolite of jwh 073, suggesting it is likely excreted in the urine .
Biochemical Analysis
Biochemical Properties
The JWH 073 4-hydroxyindole metabolite interacts with the central cannabinoid (CB 1) receptor and the peripheral cannabinoid (CB 2) receptor . The K i values for binding CB 1 and the peripheral cannabinoid (CB 2) receptor are 8.9 and 38 nM, respectively .
Molecular Mechanism
The molecular mechanism of action of the JWH 073 4-hydroxyindole metabolite involves binding interactions with the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors
Metabolic Pathways
The JWH 073 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves the hydroxylation of JWH 073. The reaction typically requires specific conditions such as the presence of a hydroxylating agent and a suitable solvent. Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis generally follows similar principles as laboratory-scale production, with adjustments for larger scale operations.
Chemical Reactions Analysis
Types of Reactions
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are useful for further research and analysis .
Scientific Research Applications
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the chemical properties and reactions of synthetic cannabinoids.
Biology: Investigating the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: Exploring potential therapeutic applications and toxicological effects.
Comparison with Similar Compounds
Similar Compounds
JWH 015: Another synthetic cannabinoid with similar metabolic pathways.
JWH 018: A closely related compound with similar receptor binding properties.
AM-2201: A synthetic cannabinoid with a different chemical structure but similar effects.
Uniqueness
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is unique due to its specific hydroxylation pattern, which distinguishes it from other synthetic cannabinoids. This unique structure allows for specific interactions with cannabinoid receptors and distinct metabolic pathways .
Properties
IUPAC Name |
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIVMJXJKHHIRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017731 |
Source
|
Record name | JWH-073 4-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-46-8 |
Source
|
Record name | JWH-073 4-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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